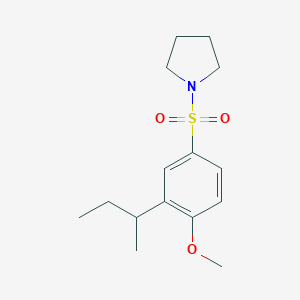
4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide, also known as FMeSO2NMe2, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized through various methods and has been studied for its potential applications in different fields, including medicinal chemistry, material science, and environmental science. In
Wirkmechanismus
The mechanism of action of 4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide as a carbonic anhydrase inhibitor involves the binding of the compound to the active site of the enzyme, which leads to the inhibition of the enzyme's activity. This inhibition results in a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects
4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide has been reported to have potent inhibitory activity against carbonic anhydrase, which can have biochemical and physiological effects. The inhibition of carbonic anhydrase can result in a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide, which can affect the acid-base balance in the body. This can have therapeutic effects in diseases such as glaucoma, epilepsy, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments, including its ease of synthesis, high purity, and potent inhibitory activity against carbonic anhydrase. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide. One direction is the further optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of 4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer. Further studies are needed to determine the safety and efficacy of 4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide in vivo. Additionally, 4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide can be studied for its potential applications in material science and environmental science, such as in the development of sensors and catalysts.
Synthesemethoden
4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide can be synthesized through various methods, including the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with N,N-dimethylamine in the presence of a base, such as triethylamine. Another method involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with N,N-dimethylamine in the presence of a catalyst, such as copper(I) iodide. These methods have been reported in the literature, and the yield and purity of the product can be optimized through different reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide has been studied for its potential applications in medicinal chemistry, particularly as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer. 4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide has been reported to have potent inhibitory activity against carbonic anhydrase, making it a promising candidate for further development as a therapeutic agent.
Eigenschaften
Produktname |
4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C9H12FNO3S |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
4-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO3S/c1-11(2)15(12,13)7-4-5-8(10)9(6-7)14-3/h4-6H,1-3H3 |
InChI-Schlüssel |
UTUKHBAKZVZBRM-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)OC |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



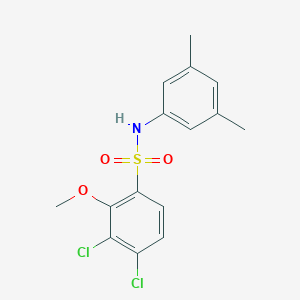

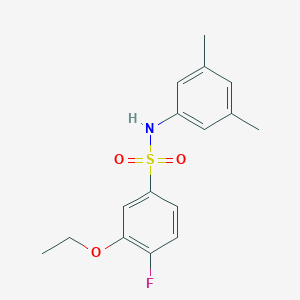


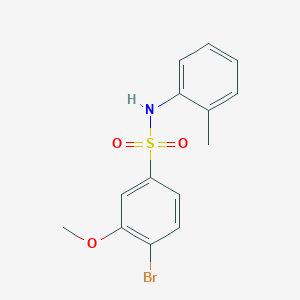

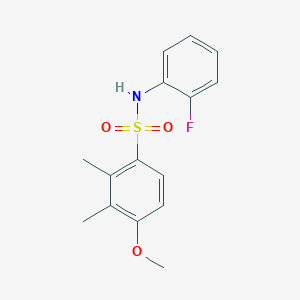

![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)

